molecular formula C13H8O8 B1278173 Brevifolincarboxylic acid CAS No. 18490-95-4

Brevifolincarboxylic acid

Cat. No. B1278173
CAS RN: 18490-95-4
M. Wt: 292.2 g/mol
InChI Key: JFJWMFPFMLRLMI-UHFFFAOYSA-N
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Description

Brevifolincarboxylic acid is a polyphenolic compound that has been isolated from various plant species. It is known for its presence in the leaves of Punica granatum, as well as in Flueggea microcarpa and Euphorbia hirta. The compound has been the subject of several studies due to its interesting chemical properties and potential biological activities, such as antiviral and antioxidant effects .

Synthesis Analysis

While the papers provided do not detail a synthetic route for brevifolincarboxylic acid, they do describe its isolation from natural sources. For instance, it has been extracted from the leaves of Punica granatum and Flueggea microcarpa using chromatographic techniques . The compound has also been isolated from Euphorbia hirta, along with its derivatives, through the use of ethanol extraction followed by chromatographic separation .

Molecular Structure Analysis

The molecular structure of brevifolincarboxylic acid has been elucidated using various spectroscopic methods, including NMR spectroscopy. The 1H and 13C NMR spectra of brevifolincarboxylic acid have been recorded and assigned, providing valuable information about its molecular framework . Additionally, the absolute configurations of brevifolincarboxylic acid derivatives have been determined using single-crystal X-ray diffraction analysis and ECD data .

Chemical Reactions Analysis

Brevifolincarboxylic acid and its derivatives have been shown to participate in various chemical interactions. For example, the interaction between brevifolincarboxylic acid and bovine serum albumin has been studied, revealing that the compound binds to the protein through hydrophobic interactions and hydrogen bonding, inducing a conformational change in the protein . Moreover, methyl brevifolincarboxylate, a derivative of brevifolincarboxylic acid, has been found to inhibit the replication of influenza A virus by targeting the PB2 cap-binding domain .

Physical and Chemical Properties Analysis

The physical and chemical properties of brevifolincarboxylic acid have been characterized through various analytical techniques. The compound's interaction with light and its effect on biological systems have been studied using fluorescence, circular dichroism (CD), Fourier transform infrared (FT-IR), and Raman spectroscopy . Additionally, the crystal structure of brevifolincarboxylic acid has been determined, revealing intramolecular hydrogen bonds and a planar structure of the acid molecule . The compound's vasorelaxant effects have also been documented, showing its ability to affect vascular smooth muscle tone .

Scientific Research Applications

Natural Sources and Structure

Brevifolincarboxylic acid has been identified in various natural sources. It was isolated from the leaves of Punica granatum, and its NMR spectral analysis has been documented (Nawwar, Hussein, & Merfort, 1994). Additionally, its crystal structure was described in detail in a study, providing insights into its molecular composition (Lin, Xu, Wang, Qiu, & Chen, 2005).

Isolation and Identification

The isolation and identification of brevifolincarboxylic acid and its derivatives from various plants have been a focus of several studies. For example, it was isolated from Flueggea microcarpa and characterized using NMR data (Gottlieb, Kumar, Sahai, & Ray, 1991). Additionally, 20 new derivatives of brevifolincarboxylic acid were isolated from Euphorbia hirta, with their biological activities evaluated (Yang et al., 2020).

Antioxidant and Antibacterial Properties

Several studies have reported on the antioxidant and antibacterial properties of brevifolincarboxylic acid. For instance, its antioxidant activity was evaluated in a study involving compounds isolated from Chrozophora brocchiana (Hawas, 2007). Additionally, its antibacterial effectiveness was demonstrated in a study involving constituents of Geranium sibiricum L. (Guo, Wang, Li, & Zhu, 1987).

Vasorelaxant Effects

The vasorelaxant effects of methyl brevifolincarboxylate from Phyllanthus niruri were investigated, showing potential implications for cardiovascular health (Iizuka, Moriyama, & Nagai, 2006).

Antisalmonella Activity

Brevifolincarboxylic acid demonstrated moderate antibacterial activity against Salmonella strains, suggesting its potential as an antimicrobial agent (N’guessan et al., 2007).

Isolation Techniques

Advancements in isolation techniques, such as high-speed counter-current chromatography, have facilitated the extraction and purification of brevifolincarboxylic acid, exemplified in a study involving Polygonum capitatum (Chen et al., 2010).

Biomedical Research

In biomedical research, the interaction of brevifolincarboxylic acid with bovine serum albumin was studied to understand its drug-binding mechanisms (Tian et al., 2011). Also, its role as a novel influenza virus PB2 inhibitor was discovered, highlighting its potential in antiviral drug development (Chen et al., 2020).

properties

IUPAC Name

7,8,9-trihydroxy-3,5-dioxo-1,2-dihydrocyclopenta[c]isochromene-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8O8/c14-5-2-4-7(10(17)9(5)16)8-3(12(18)19)1-6(15)11(8)21-13(4)20/h2-3,14,16-17H,1H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFJWMFPFMLRLMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=C(C1=O)OC(=O)C3=CC(=C(C(=C32)O)O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Brevifolincarboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
519
Citations
ZN Yang, BJ Su, YQ Wang, HB Liao… - Journal of natural …, 2020 - ACS Publications
… 7 and 8a/8b–12a/12b) and three brevifolincarboxylic acid derivatives (13a/13b and 14), and … 14 is a rare N-containing brevifolincarboxylic acid derivative. This paper deals with the …
Number of citations: 33 pubs.acs.org
T Tanaka, GI Nonaka, I Nishioka - … acid esters with bases, and its …, 1990 - jlc.jst.go.jp
… shifts and coupling patterns being analogous to those of brevifolincarboxylic acid (4)15) The presence of the brevifolincarboxylic acid moiety was further confirmed by acid hydrolysis of 3…
Number of citations: 4 jlc.jst.go.jp
W Yu-qi, SI Jian-yong, LIU Xin-min… - … Product Research & …, 2008 - search.ebscohost.com
… Two phenolics, ellagic acid (EA) and brevifolincarboxylic acid (BA), were isolated from the phenolicfraction of the herb. In addition, a new RP-HPLC method for simultaneous …
Number of citations: 7 search.ebscohost.com
F Bastian, Y Ito, E Ogahara, N Ganeko, T Hatano, H Ito - Molecules, 2018 - mdpi.com
… to corilagin (2), brevifolincarboxylic acid (3), … brevifolincarboxylic acid elute closely on normal phase HPLC. The reversed phase HPLC profile also revealed that brevifolincarboxylic acid, …
Number of citations: 18 www.mdpi.com
X Chen, L Zhang, J Wan, B Liang… - Zhongguo Zhong yao za …, 2010 - europepmc.org
… 5.9 mg of brevifolincarboxylic acid were separated from 1.07 g of the crude extract with the purities of 99.7% and 97.5%, respectively, while brevifolincarboxylic acid was obtained firstly …
Number of citations: 5 europepmc.org
Y Amakura, T Tsutsumi, K Sasaki, T Yoshida… - Biological and …, 2003 - jstage.jst.go.jp
… Piperine, resveratrol, brevifolincarboxylic acid, coumestrol, and shikonin inhibited activation … (apigenin, resveratrol, emodin, brevifolincarboxylic acid, and piperine). These compounds …
Number of citations: 93 www.jstage.jst.go.jp
V Perumal, A Khatib, QU Ahmed, BF Uzir… - Food Chemistry …, 2021 - Elsevier
… to ascorbic acid, margarolic acid, brevifolincarboxylic acid, quercetin 3-O-glycoside, kuguacin … This study reports for the first time the existence of brevifolincarboxylic acid in this fruit, and …
Number of citations: 17 www.sciencedirect.com
J Grimshaw, RD Haworth - Journal of the Chemical Society (Resumed …, 1956 - pubs.rsc.org
… Discussion of the mechanism of the formation of galloflavin led to our interpreting the degradative work of Schmidt and Bernauer 7 on brevifolincarboxylic acid, the major crystalline …
Number of citations: 0 pubs.rsc.org
Y Amakura, T Tsutsumi, M Nakamura… - Biological and …, 2003 - jstage.jst.go.jp
… were isolated from the species indicated in parentheses31—33): Procyanidins B2 and C1 (Theobroma cacao); procyanidin B4 (Cowania mexicana); brevifolincarboxylic acid (…
Number of citations: 90 www.jstage.jst.go.jp
M Liu, X Huang, Q Liu, X Li, M Chen… - Phytochemical …, 2019 - Wiley Online Library
… 1 (gallic acid) and compound 2 (brevifolincarboxylic acid) reported in the literatures.26, 27 … is the ester form of the compound 2 (brevifolincarboxylic acid), compound 2 was more active …

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